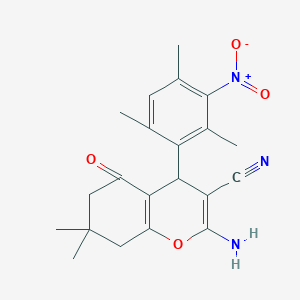
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.
Métodos De Preparación
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multicomponent reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly, simple, and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The chromene core can interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar compounds include other chromene derivatives with different substituents. For example:
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has a phenyl group instead of the nitro-trimethylphenyl group.
2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound lacks the nitro group. The uniqueness of 2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23N3O4 |
|---|---|
Peso molecular |
381.4g/mol |
Nombre IUPAC |
2-amino-7,7-dimethyl-5-oxo-4-(2,4,6-trimethyl-3-nitrophenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O4/c1-10-6-11(2)19(24(26)27)12(3)16(10)17-13(9-22)20(23)28-15-8-21(4,5)7-14(25)18(15)17/h6,17H,7-8,23H2,1-5H3 |
Clave InChI |
YAWNTEWNNPWEMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=C(C(=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















